4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester
Overview
Description
4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H8ClIO3 It is a derivative of benzoic acid, characterized by the presence of chloro, iodo, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester typically involves the esterification of 4-Chloro-5-iodo-2-methoxy-benzoic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include halogenation reactions to introduce the chloro and iodo substituents, followed by esterification. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile, products may include derivatives with different functional groups replacing the chloro or iodo substituents.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 4-Chloro-2-methoxy-5-nitro-benzoic acid methyl ester
- 2-Methoxy-4-acetylamino-5-chloro methyl benzoate
Comparison: 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester is unique due to the presence of both chloro and iodo substituents, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these substituents allows for versatile chemical transformations and enhances its utility in various research fields.
Properties
IUPAC Name |
methyl 4-chloro-5-iodo-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELJKPCYQONTIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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